Delta-Tocopherol

Description

Properties

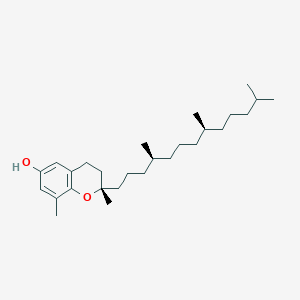

IUPAC Name |

(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZIFEOYASATJEH-VHFRWLAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Record name | DELTA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046263 | |

| Record name | D-delta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, viscous, pale yellowish or orange oil which oxidises and darkens on exposure to air or light, Solid | |

| Record name | DELTA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | delta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119-13-1 | |

| Record name | δ-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-delta-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .DELTA.-TOCOPHEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU84X1II0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | delta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | delta-Tocopherol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Delta-Tocopherol: An In-Depth Technical Guide to its In Vitro Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin E is a critical fat-soluble antioxidant, with tocotrienols and tocopherols as its main constituents. Each of these is further divided into alpha (α), beta (β), gamma (γ), and delta (δ) isoforms. While α-tocopherol is the most abundant form in vivo, emerging in vitro evidence highlights the significant and often superior antioxidant capabilities of δ-tocopherol. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of delta-tocopherol, detailing its mechanisms of action, relevant signaling pathways, and standardized experimental protocols for its evaluation. Quantitative data from various studies are summarized to offer a comparative perspective on its efficacy.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects primarily through its ability to donate a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize free radicals. This action breaks the chain reaction of lipid peroxidation, a key process in cellular damage. The antioxidant activity of tocopherol isomers in vitro often follows the order: δ > γ > β > α.[1] The fewer methyl groups on the chromanol ring of δ-tocopherol are thought to contribute to its higher antioxidant activity in some in vitro systems.

Beyond direct radical scavenging, δ-tocopherol's antioxidant properties are linked to its influence on key cellular signaling pathways involved in the oxidative stress response.

Signaling Pathways

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. Tocopherols, including δ-tocopherol, have been shown to activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant capacity.

Nrf2 signaling pathway activation by δ-tocopherol.

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The activation of NF-κB is a central event in inflammatory responses, which are closely linked to oxidative stress. Some studies suggest that tocotrienols, and to a lesser extent tocopherols, can inhibit the activation of NF-κB. By suppressing the NF-κB pathway, δ-tocopherol may reduce the expression of pro-inflammatory genes, thereby mitigating inflammation-associated oxidative damage.

Inhibition of the NF-κB signaling pathway by δ-tocopherol.

Quantitative Data on Antioxidant Activity

The following tables summarize quantitative data on the in vitro antioxidant activity of δ-tocopherol in comparison to other tocopherol isomers.

Table 1: Radical Scavenging Activity (IC50 Values)

| Compound | DPPH Assay (IC50 in µM) | Reference |

| δ-Tocopherol | Data not consistently available in a comparable format | |

| α-Tocopherol | ~12.1 (comparable to BHT and Trolox) | [2] |

| γ-Tocopherol | Data not consistently available in a comparable format | |

| β-Tocopherol | Data not consistently available in a comparable format |

Note: IC50 values are highly dependent on the specific experimental conditions and are best used for relative comparison within the same study.

Table 2: Oxygen Radical Absorbance Capacity (ORAC) Values

| Compound | ORAC Value (µmol TE/g) | Reference |

| δ-Tocopherol | Data not consistently available in a comparable format | |

| d-α-Tocopherol (87%) | 1,293 | [3] |

| Mixed Tocopherols (70%) | 1,948 | [3] |

| Tocotrienols (30%) | 1,229 | [3] |

Table 3: Inhibition of Lipid Peroxidation

| Compound | Model System | Inhibition of Lipid Peroxidation | Reference |

| δ-Tocopherol | Rat brain homogenates | More potent than α-tocopherol | [2] |

| α-Tocopherol | Rat brain homogenates | Less potent than PMC (a derivative) | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro antioxidant assays commonly used to evaluate δ-tocopherol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Experimental workflow for the DPPH assay.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Sample Preparation: Dissolve δ-tocopherol and a standard antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions.

-

Reaction Mixture: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Then, add the DPPH working solution to each well to initiate the reaction. A blank containing only the solvent and DPPH solution should be included.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.

Experimental workflow for the ABTS assay.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Working Solution: Dilute the ABTS•+ stock solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of δ-tocopherol and a standard (e.g., Trolox) in a suitable solvent and make serial dilutions.

-

Reaction: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution and mix thoroughly.

-

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Experimental workflow for the ORAC assay.

Protocol:

-

Reagent Preparation: Prepare a working solution of fluorescein in a phosphate buffer (pH 7.4). Prepare a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in the same buffer just before use.

-

Sample and Standard Preparation: Prepare serial dilutions of δ-tocopherol and Trolox in the phosphate buffer.

-

Assay in a 96-well Plate: To each well, add the sample or standard followed by the fluorescein solution. Incubate the plate at 37°C.

-

Initiation and Measurement: Initiate the reaction by adding the AAPH solution to all wells. Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a specified period (e.g., 60-90 minutes).

-

Calculation: Calculate the net area under the curve (AUC) for each sample and standard. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.[3]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe (DCFH-DA) that is taken up by cells and fluoresces upon oxidation by peroxyl radicals.

Experimental workflow for the CAA assay.

Protocol:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and allow them to adhere and grow for 24 hours.

-

Treatment: Treat the cells with various concentrations of δ-tocopherol and a standard antioxidant (e.g., quercetin) for a specified period.

-

Probe Loading: Wash the cells and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA). The DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.

-

Oxidative Stress: After removing the excess DCFH-DA, add AAPH to the cells to generate peroxyl radicals, which oxidize DCFH to the highly fluorescent dichlorofluorescein (DCF).

-

Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.

-

Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.[4]

Conclusion

In vitro studies consistently demonstrate that δ-tocopherol is a potent antioxidant, often exhibiting superior activity in scavenging free radicals and inhibiting lipid peroxidation compared to other tocopherol isomers. Its ability to modulate key signaling pathways, such as Nrf2 and NF-κB, further underscores its potential as a protective agent against oxidative stress-related damage. The standardized assays detailed in this guide provide robust and reproducible methods for quantifying the antioxidant efficacy of δ-tocopherol and other related compounds, which is essential for ongoing research and the development of novel therapeutic strategies. For professionals in drug development, the distinct properties of δ-tocopherol merit further investigation for applications where potent, localized antioxidant activity is desired.

References

- 1. In vitro antioxidant activity of tocopherols and tocotrienols and comparison of vitamin E concentration and lipophilic antioxidant capacity in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant activities of natural vitamin E formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

The Comprehensive Guide to Delta-Tocopherol in Plant Oils: A Technical Resource for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the natural sources of delta-tocopherol in plant oils. Tailored for researchers, scientists, and drug development professionals, this document consolidates quantitative data, detailed experimental protocols, and visual representations of key biological and analytical pathways to serve as a comprehensive resource in the study of vitamin E isomers.

Executive Summary

This compound, a key isomer of the vitamin E family, is a potent lipid-soluble antioxidant naturally present in various plant oils. While often found in lower concentrations than its alpha- and gamma- counterparts, this compound exhibits unique biological activities that are of significant interest in pharmaceutical and nutritional research. This guide offers a thorough examination of its distribution in common and specialty plant oils, methodologies for its precise quantification, and the biochemical pathways governing its synthesis in plants.

Quantitative Analysis of this compound in Plant Oils

The concentration of this compound varies significantly across different plant oil sources. Soybean oil is consistently reported as one of the richest natural sources of this isomer. The following table summarizes the quantitative data for this compound content in a range of commercially important plant oils, compiled from multiple analytical studies.

| Plant Oil | This compound Content (mg/kg) | Analytical Method | Reference(s) |

| Soybean Oil | 147 - 245 | HPLC | [1] |

| Canola Oil | 22.9 | HPLC | [1] |

| Corn Oil | Present, but often below quantification limits or not detected in some studies | HPLC | [2] |

| Rapeseed Oil | Detected in crude oil, often absent in refined oil | HPLC | [2] |

| Pomegranate Seed Oil | High levels of total tocopherols, specific this compound data variable | HPLC | [3] |

| Wheat Germ Oil | High in alpha-tocopherol, lower in this compound | HPLC | [3] |

| Fig Seed Oil | High levels of total tocopherols, specific this compound data variable | HPLC | [3] |

| Evening Primrose Oil | Highest levels of this compound among some specialty oils | HPLC | [3] |

Note: The concentration of tocopherols can be influenced by factors such as the plant variety, growing conditions, and the oil refining process.[2][3] The refining process, particularly deodorization, can lead to significant losses of all tocopherol isomers.[2]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in plant oils is critical for research and quality control. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common analytical techniques employed.[4][5]

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is a widely used method for the separation and quantification of tocopherol isomers.

1. Sample Preparation (Direct Dilution Method):

-

Accurately weigh approximately 0.1 g of the plant oil sample into a 10 mL volumetric flask.

-

Dissolve the oil in a suitable solvent mixture, such as methanol:hexane:tetrahydrofuran.[6]

-

Vortex the mixture vigorously for 1 minute to ensure complete dissolution.

-

Centrifuge the sample to separate any insoluble components.

-

Transfer an aliquot of the clear supernatant into an HPLC vial for analysis.

2. HPLC System and Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and methanol (e.g., 50:50 v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detector: Fluorescence detector with excitation at 290 nm and emission at 325 nm for high sensitivity and selectivity.[6] Alternatively, a UV detector set at 295 nm can be used.[7]

-

Column Temperature: 25 °C.[6]

-

Injection Volume: 20 µL.

3. Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the this compound content in the oil sample by comparing its peak area to the calibration curve.

Protocol 2: Saponification-Based Extraction for Total Tocopherol Analysis

Saponification is employed to release esterified tocopherols, providing a measure of the total tocopherol content.

1. Saponification:

-

Weigh 1-2 g of the oil sample into a round-bottom flask.

-

Add an ethanolic solution of potassium hydroxide (e.g., 10% w/v).

-

Reflux the mixture at 80-90 °C for 30-60 minutes under a nitrogen atmosphere to prevent oxidation.[5]

2. Extraction:

-

After cooling, transfer the saponified mixture to a separatory funnel.

-

Add distilled water and an organic solvent such as n-hexane or diethyl ether for extraction.

-

Shake vigorously and allow the layers to separate.

-

Collect the upper organic layer containing the unsaponifiable matter (including tocopherols).

-

Repeat the extraction process two more times to ensure complete recovery.

-

Wash the combined organic extracts with distilled water until neutral pH is achieved.

-

Dry the extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

3. Analysis:

-

Re-dissolve the dried extract in a known volume of the HPLC mobile phase or a suitable solvent for SFC analysis.

-

Proceed with chromatographic analysis as described in Protocol 1 or the SFC protocol below.

Protocol 3: Supercritical Fluid Chromatography (SFC)

SFC offers a "greener" and often faster alternative to HPLC for tocopherol analysis.[8]

1. Sample Preparation:

-

Dilute 500 µL of the oil sample with n-hexane.[8]

-

Vortex the sample before injection.

2. SFC System and Conditions:

-

Column: Amino- or silica-based column (e.g., Shim-pack UC-NH2).[8]

-

Mobile Phase: Supercritical carbon dioxide as the primary mobile phase with a modifier such as methanol or ethanol.[8][9]

-

Flow Rate: 3-5 mL/min.[8]

-

Back Pressure: ~15 MPa.

-

Column Temperature: 40 °C.[8]

-

Detector: UV or Diode Array Detector (DAD).

-

Injection Volume: 5-20 µL.

3. Quantification:

-

Similar to HPLC, quantification is achieved by using a calibration curve generated from this compound standards.

Tocopherol Biosynthesis Pathway

The biosynthesis of tocopherols in plants is a well-characterized pathway that primarily occurs in the plastids.[1] The pathway involves the condensation of a polar chromanol head group, derived from the shikimate pathway, and a hydrophobic phytyl tail, originating from the methylerythritol 4-phosphate (MEP) pathway.

Caption: Tocopherol biosynthesis pathway in plants.

Experimental Workflow for Tocopherol Analysis

The general workflow for the analysis of this compound in plant oils involves several key stages, from sample acquisition to data interpretation.

Caption: General experimental workflow for tocopherol analysis.

Conclusion

This technical guide provides a foundational resource for the study of this compound in plant oils. The presented data highlights soybean oil as a primary natural source. The detailed analytical protocols offer practical guidance for accurate quantification, while the visualized pathways provide a clear understanding of the underlying biochemistry and experimental procedures. This consolidated information is intended to support and accelerate research and development efforts in the fields of nutrition, pharmacology, and food science.

References

- 1. Recent Advances in our Understanding of Tocopherol Biosynthesis in Plants: An Overview of Key Genes, Functions, and Breeding of Vitamin E Improved Crops - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dynamic identification of candidate genes associated with higher tocopherol biosynthesis in Brassica napus seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in plant tocopherol biosynthesis: from pathway elucidation to crop biofortification strategies | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. shimadzu.com [shimadzu.com]

- 9. agilent.com [agilent.com]

Delta-Tocopherol in Mammals: A Technical Guide to Metabolism and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E is a family of eight fat-soluble compounds, divided into two classes: tocopherols and tocotrienols. Each class contains four isoforms (alpha, beta, gamma, and delta) that differ in the number and position of methyl groups on the chromanol ring. While alpha-tocopherol is the most abundant form in mammalian tissues and has been the most studied, there is growing interest in the biological activities of other isoforms, particularly delta-tocopherol.[1] This technical guide provides an in-depth overview of the current understanding of this compound metabolism and bioavailability in mammals, with a focus on quantitative data, experimental methodologies, and the key regulatory pathways.

I. Absorption and Bioavailability

The absorption of all vitamin E isoforms, including this compound, is a complex process intertwined with lipid digestion and absorption.[2] In the gastrointestinal tract, tocopherols are released from the food matrix and incorporated into mixed micelles, which are then absorbed by enterocytes.[3] While it was once thought to be a passive diffusion process, recent evidence suggests the involvement of membrane transporters.[4]

The bioavailability of this compound is generally lower than that of alpha-tocopherol. This difference is not due to absorption efficiency, as all isoforms are absorbed similarly, but rather to post-absorptive discrimination.[2][4] The primary factor influencing the differential bioavailability is the preferential binding of alpha-tocopherol by the hepatic alpha-tocopherol transfer protein (α-TTP).[5][6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from studies in various mammalian models.

Table 1: Pharmacokinetics of this compound in Mice Following a Single Oral Gavage

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | AUC (h·µg/mL) | Reference |

| 10 | - | 2 or 4 | - | [3] |

| 50 | - | 2 or 4 | - | [3] |

| 250 | - | 2 or 4 | - | [3] |

Note: Specific Cmax and AUC values were not provided in the abstract, but the study indicated dose-dependent increases.

Table 2: Pharmacokinetics of this compound in Rats Following a Single Oral Gavage of a Mixed Tocopherol Formulation (11 mg/kg δ-T)

| Parameter | Value | Reference |

| Cmax | Not explicitly stated for δ-T | [7] |

| Tmax | Not explicitly stated for δ-T | [7] |

Note: The study focused on the pharmacokinetics of gamma-tocopherol and the metabolites of all administered tocopherols.

II. Metabolism of this compound

Once absorbed and transported to the liver, tocopherols undergo metabolism primarily through a pathway initiated by ω-hydroxylation of the phytyl tail, a reaction catalyzed by cytochrome P450 enzymes.[7][8]

Key Metabolic Players

-

Cytochrome P450 4F2 (CYP4F2): This is the primary enzyme responsible for initiating the catabolism of all tocopherol isoforms.[8][9] However, it exhibits different affinities and catalytic activities for each isoform.

-

Alpha-Tocopherol Transfer Protein (α-TTP): This hepatic protein has a high affinity for alpha-tocopherol, selectively incorporating it into nascent very low-density lipoproteins (VLDL) for transport to other tissues.[1][5] Its affinity for other tocopherols is significantly lower.

Metabolic Pathway

The metabolism of this compound follows a sequential process:

-

ω-Hydroxylation: CYP4F2 hydroxylates the terminal methyl group of the phytyl side chain to form 13'-hydroxychromanol (13'-OH).[3][8]

-

Oxidation: The 13'-OH is further oxidized to 13'-carboxychromanol (13'-COOH).[3][8]

-

β-Oxidation: The phytyl tail of 13'-COOH is progressively shortened by β-oxidation, yielding a series of carboxychromanol metabolites with shorter side chains.[7]

-

Final Metabolites: The end product of this pathway is 3'-(carboxymethyl) -6-hydroxychroman (CEHC), which is water-soluble and excreted in the urine.[7] Long-chain and intermediate-chain carboxychromanols are primarily excreted in the feces.[7]

Quantitative Data on Metabolic Regulation

Table 3: Relative Binding Affinity of Tocopherols for Alpha-Tocopherol Transfer Protein (α-TTP)

| Tocopherol Isomer | Relative Affinity (%) | Reference |

| RRR-alpha-tocopherol | 100 | [10] |

| beta-tocopherol | 38 | [10] |

| gamma-tocopherol | 9 | [10] |

| This compound | 2 | [10] |

Table 4: Relative ω-Hydroxylase Activity of CYP4F2 Variants Towards Tocopherols

| CYP4F2 Variant | Substrate | Relative Activity (% of Wild-Type) | Reference |

| Wild-Type | alpha-tocopherol | 100 | [11] |

| Wild-Type | gamma-tocopherol | Higher than alpha-tocopherol | [11] |

| Wild-Type | This compound | Higher than alpha-tocopherol | [11] |

| V433M | alpha-tocopherol | 57 | [12] |

| V433M | gamma-tocopherol | ~57 | [12] |

| V433M | This compound | 66 | [12] |

| W12G | alpha-tocopherol | 230-275 | [11] |

| W12G | gamma-tocopherol | 230-275 | [11] |

| W12G | This compound | 230-275 | [11] |

III. Visualizing the Pathways and Processes

IV. Experimental Protocols

A. In Vivo Pharmacokinetic Study of this compound

1. Animal Model:

-

Species: Male Wistar rats or C57BL/6J mice, 6-8 weeks old.[3][7]

-

Acclimatization: Animals are housed in a controlled environment (12-h light/dark cycle, 22 ± 2°C) for at least one week prior to the experiment with free access to standard chow and water.

2. Dosing:

-

A single dose of this compound (e.g., 10, 50, or 250 mg/kg body weight) is administered via oral gavage.[3] The tocopherol is typically dissolved in a vehicle such as corn oil.[7]

-

For oral gavage in mice, an 18-20 gauge, 1.5-inch feeding tube with a rounded tip is used. For rats, a 16-18 gauge, 2-3 inch tube is appropriate.[13] The length of the tube should be pre-measured from the tip of the animal's nose to the last rib to avoid stomach perforation.[14] The animal is restrained, and the tube is gently passed down the esophagus. The maximum dosing volume is typically 10 ml/kg for mice and 10-20 ml/kg for rats.[13]

3. Sample Collection:

-

Blood samples are collected at various time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, and 48 hours) post-dosing via tail vein or saphenous vein puncture.[7] Plasma is separated by centrifugation.

-

At the end of the study, animals are euthanized, and tissues (liver, adipose tissue, brain, etc.) are collected, snap-frozen in liquid nitrogen, and stored at -80°C until analysis.[3]

-

For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24-hour period.[7]

4. Sample Preparation for Tocopherol Analysis:

-

Plasma/Serum:

-

To a 100 µL plasma sample, add an internal standard (e.g., a deuterated tocopherol analog).[15]

-

Deproteinize by adding 200 µL of ethanol and vortexing.[16]

-

Extract the tocopherols by adding 1 mL of hexane, vortexing vigorously, and centrifuging.[16]

-

Collect the hexane layer and repeat the extraction.

-

Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.[16]

-

-

Liver Tissue:

-

Homogenize a known weight of liver tissue in a suitable buffer.

-

Saponification (optional but recommended for total tocopherol): Add ethanolic potassium hydroxide to the homogenate and heat under reflux to hydrolyze any tocopheryl esters.[17][18]

-

After cooling, extract the non-saponifiable lipids (containing tocopherols) with hexane or a hexane/toluene mixture.[18]

-

Wash the organic extract with water to remove the alkali.

-

Evaporate the organic solvent and reconstitute the residue for analysis.

-

-

Adipose Tissue:

-

Homogenize the tissue in a chloroform/methanol mixture.

-

Extract the lipids using a method such as the Bligh and Dyer procedure.

-

The lipid extract can then be directly analyzed or subjected to saponification as described for liver tissue.

-

5. Analytical Methodology:

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence or Electrochemical Detection:

-

A reversed-phase C18 column is commonly used.[19]

-

The mobile phase is typically a mixture of methanol, acetonitrile, and/or water.

-

Fluorescence detection is highly sensitive for tocopherols (e.g., excitation at 292 nm and emission at 327 nm).[19]

-

Electrochemical detection is also a sensitive method for analyzing tocopherols and their metabolites.[20]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

This method provides high specificity and sensitivity for the simultaneous quantification of this compound and its various metabolites.[15][19]

-

Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[19][21]

-

The use of stable isotope-labeled internal standards is recommended for accurate quantification.[15]

-

V. Conclusion

The metabolism and bioavailability of this compound in mammals are governed by a complex interplay of absorption, hepatic processing, and enzymatic degradation. While readily absorbed, its systemic bioavailability is significantly lower than that of alpha-tocopherol due to the selective action of α-TTP and its higher affinity for the metabolizing enzyme CYP4F2. The rapid catabolism of this compound leads to the formation of various carboxychromanol metabolites that are excreted in both urine and feces. A thorough understanding of these processes, supported by robust quantitative data and standardized experimental protocols, is crucial for researchers and drug development professionals seeking to elucidate the unique biological roles of this compound and harness its potential therapeutic applications.

References

- 1. The molecular basis of vitamin E retention: structure of human alpha-tocopherol transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iacuc.wsu.edu [iacuc.wsu.edu]

- 3. Plasma and Tissue Concentrations of α-Tocopherol and δ-Tocopherol Following High Dose Dietary Supplementation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alpha-Tocopherol Transfer Protein (α-TTP): Insights from Alpha-Tocopherol Transfer Protein Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Tocopherols and Tocotrienols Are Bioavailable in Rats and Primarily Excreted in Feces as the Intact Forms and 13′-Carboxychromanol Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Common Variants of Cytochrome P450 4F2 Exhibit Altered Vitamin E-ω-Hydroxylase Specific Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Affinity for alpha-tocopherol transfer protein as a determinant of the biological activities of vitamin E analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Common variants of cytochrome P450 4F2 exhibit altered vitamin E-{omega}-hydroxylase specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. research.sdsu.edu [research.sdsu.edu]

- 15. db.cngb.org [db.cngb.org]

- 16. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.journalagent.com [pdf.journalagent.com]

- 18. Determination of vitamins A and E in liver tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of vitamin E metabolites including carboxychromanols and sulfated derivatives using LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Multiple Metabolites of Tocopherols and Tocotrienols in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comprehensive analysis of vitamin E constituents in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Delta: A Technical Chronicle of the Discovery and Isolation of δ-Tocopherol

For Immediate Release

A comprehensive technical guide has been compiled detailing the pivotal discovery and subsequent isolation of delta-tocopherol (δ-tocopherol), a key member of the vitamin E family. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the original methodologies, quantitative data, and the scientific context surrounding this significant advancement in nutritional biochemistry.

First identified in 1947 by M. H. Stern, C. D. Robeson, L. Weisler, and J. G. Baxter, δ-tocopherol was isolated from its natural source, soybean oil.[1][2] This discovery expanded the known vitamin E family, which at the time primarily consisted of alpha- and gamma-tocopherol. The isolation of this new isomer was a critical step in understanding the diverse biological roles and antioxidant capacities of this essential vitamin.

Historical Isolation Protocol from Soybean Oil

The foundational method for isolating δ-tocopherol, as pioneered by Stern and his colleagues, involved a multi-step process leveraging the unique chemical properties of the tocopherols. While the full text of the original publication is not widely available, subsequent research and modern adaptations provide a clear picture of the likely procedures. The process began with the saponification of soybean oil to separate the unsaponifiable fraction, which contains the tocopherols, from the fatty acids. This was followed by a series of purification steps, likely including solvent extraction and chromatography, to isolate the individual tocopherol isomers.

A generalized workflow for the historical isolation process is outlined below:

References

Foundational Research on Delta-Tocopherol's Anti-Inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta-tocopherol, a naturally occurring isomer of vitamin E, has garnered increasing interest for its potent anti-inflammatory properties, which often surpass those of the more commonly studied alpha-tocopherol. This technical guide provides an in-depth overview of the foundational research on this compound's anti-inflammatory effects. It details the molecular mechanisms, summarizes quantitative data from key in vitro and in vivo studies, and provides comprehensive experimental protocols for the cited research. The guide is intended to be a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous chronic diseases. The vitamin E family, comprising four tocopherols (alpha, beta, gamma, and delta) and four tocotrienols, are lipid-soluble antioxidants.[1] While alpha-tocopherol is the most abundant form in the body, recent research indicates that other isomers, particularly this compound, possess unique and potent anti-inflammatory activities.[1] Scientific studies, primarily from in vitro and animal models, suggest that this compound can inhibit the production of pro-inflammatory cytokines, modulate key signaling pathways central to the inflammatory response, and reduce the activity of enzymes involved in inflammatory processes.[2] This guide focuses on the core anti-inflammatory mechanisms of this compound, providing a detailed technical resource for the scientific community.

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. The primary mechanisms include the inhibition of pro-inflammatory mediators and the modulation of key intracellular signaling pathways.

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to effectively suppress the production of several key molecules that drive the inflammatory cascade.

-

Pro-inflammatory Cytokines: this compound can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2] This inhibition helps to dampen the overall inflammatory response.

-

Cyclooxygenase-2 (COX-2): this compound has been observed to inhibit the expression of the COX-2 enzyme.[3] COX-2 is responsible for the production of prostaglandins, which are potent inflammatory mediators. Notably, studies have shown that this compound exhibits a greater inhibitory effect on COX-2 gene expression compared to alpha-tocopherol.[3]

-

Adhesion Molecules: this compound can reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells.[2] VCAM-1 plays a crucial role in the recruitment of immune cells to sites of inflammation.

Modulation of Signaling Pathways

This compound's anti-inflammatory properties are also attributed to its ability to modulate critical intracellular signaling pathways that regulate the expression of inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB.[1] This inhibition prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of a wide array of pro-inflammatory genes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38, JNK, and ERK, plays a significant role in inflammatory responses. This compound has been found to modulate the phosphorylation of these kinases, thereby interfering with the downstream signaling cascades that lead to inflammation.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Inhibition of Pro-Inflammatory Markers by Tocopherols

| Inflammatory Marker | Cell Line | Stimulant | Tocopherol Isomer | Concentration | % Inhibition / Effect | Reference |

| VCAM-1 Expression | Human Blood Endothelial Cells (BEC) | TNF-α | This compound | 10 µM | Dose-dependently reduced | [2] |

| This compound | 20 µM | Dose-dependently reduced | [2] | |||

| This compound | 40 µM | Dose-dependently reduced | [2] | |||

| alpha-Tocopherol | 10-40 µM | Dose-dependently reduced | [2] | |||

| gamma-Tocopherol | 10-40 µM | Dose-dependently reduced | [2] | |||

| COX-2 mRNA Expression | RAW264.7 Macrophages | LPS | This compound | Not Specified | Greater inhibition than α-tocopherol | [3] |

| TNF-α | This compound | Not Specified | Greater inhibition than α-tocopherol | [3] | ||

| P. gingivalis fimbriae | This compound | Not Specified | Greater inhibition than α-tocopherol | [3] |

Table 2: In Vivo Anti-Inflammatory Effects of Tocotrienols and Tocopherols

| Animal Model | Inflammatory Stimulus | Treatment | Key Findings | Reference |

| Diet-induced obese rats | High-carbohydrate, high-fat diet | delta-Tocotrienol | Improved inflammation, heart and liver structure and function | [4] |

| gamma-Tocotrienol | Modest improvements in inflammation | [4] | ||

| alpha-Tocopherol | Minimal changes | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 murine macrophage cells: A commonly used cell line for studying inflammation.

-

Human Umbilical Vein Endothelial Cells (HUVECs) or Human Blood Endothelial Cells (BECs): Used for studying vascular inflammation and adhesion molecule expression.

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for RAW264.7, M199 for HUVECs) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and reach a desired confluency (typically 70-80%).

-

Pre-treat the cells with various concentrations of this compound (or other tocopherol isomers) for a specified period (e.g., 24 hours). A vehicle control (e.g., ethanol or DMSO) should be included.

-

Induce inflammation by adding a stimulant such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) for a specific duration (e.g., 4-24 hours).

-

Experimental workflow for in vitro studies.

Quantification of Cytokine Production (ELISA)

-

Sample Collection: Collect cell culture supernatants after treatment.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards and samples (cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

For NF-κB analysis, nuclear and cytoplasmic fractions can be separated using a nuclear extraction kit.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:

-

For NF-κB pathway: anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα.

-

For MAPK pathways: anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, anti-ERK, anti-phospho-ERK.

-

A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.

-

-

Wash the membrane with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

COX-2 Activity Assay

A common method to assess COX-2 activity is to measure the production of prostaglandin E2 (PGE2), a major product of the COX-2 enzyme.

-

Sample Preparation: Prepare cell lysates from treated cells as described for Western blotting.

-

PGE2 Measurement:

-

Use a commercial PGE2 ELISA kit.

-

Incubate the cell lysates with arachidonic acid (the substrate for COX enzymes).

-

Measure the amount of PGE2 produced according to the ELISA kit manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of COX-2 inhibition by comparing the PGE2 levels in this compound-treated samples to the control samples.

In Vivo Animal Model: Carrageenan-Induced Paw Edema

This is a widely used model for acute inflammation.

-

Animals: Use male Wistar rats or Swiss albino mice.

-

Treatment: Administer this compound (e.g., orally or intraperitoneally) at various doses one hour before inducing inflammation. A control group should receive the vehicle, and a positive control group can be treated with a known anti-inflammatory drug like indomethacin.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Workflow for the carrageenan-induced paw edema model.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Inhibition of the NF-κB signaling pathway by this compound.

Modulation of MAPK signaling pathways by this compound.

Conclusion

The foundational research presented in this technical guide highlights the significant anti-inflammatory potential of this compound. Its ability to inhibit key pro-inflammatory mediators and modulate critical signaling pathways, often with greater efficacy than alpha-tocopherol, positions it as a promising candidate for further investigation in the context of inflammatory diseases. The detailed experimental protocols and quantitative data provided herein are intended to facilitate future research and development efforts aimed at harnessing the therapeutic benefits of this potent natural compound. Further clinical trials are warranted to fully elucidate the efficacy and safety of this compound in human inflammatory conditions.

References

- 1. Attenuation of lipopolysaccharide (LPS)-induced cytotoxicity by tocopherols and tocotrienols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-, gamma- and delta-tocopherols reduce inflammatory angiogenesis in human microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of tocopherols on expression of the cyclooxygenase-2 gene in RAW264.7 cells stimulated by lipopolysaccharide, tumor necrosis factor-α or Porphyromonas gingivalis fimbriae [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory γ- and δ-tocotrienols improve cardiovascular, liver and metabolic function in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]

preliminary studies on delta-tocopherol in lipid peroxidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies on the role of delta-tocopherol in mitigating lipid peroxidation. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the antioxidant mechanisms of this compound, presenting quantitative data from various studies, and outlining the experimental protocols used to evaluate its efficacy.

Introduction to Lipid Peroxidation and the Role of Tocopherols

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes.[1][2] This chain reaction is typically initiated by reactive oxygen species (ROS) and proceeds through three main stages: initiation, propagation, and termination.[1][2] The process generates harmful byproducts, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which can lead to cellular damage and are implicated in various disease states.[2][3]

Vitamin E, a family of lipid-soluble antioxidants, plays a crucial role in protecting biological membranes from lipid peroxidation.[4] The vitamin E family comprises four tocopherols (alpha, beta, gamma, and delta) and four tocotrienols, with the chromanol ring structure being key to their antioxidant activity.[5][6] this compound, in particular, has demonstrated significant antioxidant properties, in some cases surpassing the activity of the more commonly studied alpha-tocopherol.[7][8]

Mechanism of Action of this compound as an Antioxidant

This compound functions as a chain-breaking antioxidant, effectively terminating the propagation phase of lipid peroxidation.[4] It donates a hydrogen atom from the hydroxyl group on its chromanol ring to lipid peroxyl radicals, thereby neutralizing them and preventing them from attacking other lipid molecules.[4] This action transforms the tocopherol into a relatively stable tocopheryl radical, which can then be regenerated or react with another peroxyl radical to form non-radical products.[9] The tocopheroxyl radicals of gamma- and delta-tocopherols show a preference for reacting with each other to form dimeric products that still possess antioxidant capabilities.[9][10]

dot

Caption: Inhibition of Lipid Peroxidation by this compound.

Quantitative Data on this compound's Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in various studies, often in comparison to other tocopherol isomers. The following tables summarize key findings.

Table 1: Radical Scavenging Activity of Tocopherol Isomers

| Tocopherol Isomer | Number of Free Radicals Trapped (n) per Molecule (vs. Alkyl Radicals) | Number of Free Radicals Trapped (n) per Molecule (vs. Peroxyl Radicals) | Reference |

| Delta (δ) | 3.0 | 1.9 | [11] |

| Gamma (γ) | 2.5 | 1.4 | [11] |

| Beta (β) | 1.6 | 1.0 | [11] |

| Alpha (α) | 2.2 | 0.3 | [11] |

Higher 'n' value indicates greater radical scavenging activity.

Table 2: Inhibition of Lipid Peroxidation in Different Systems

| Study System | Oxidative Challenge | Measurement | This compound Effect | Comparison with Alpha-Tocopherol | Reference |

| Human Erythrocytes | Hydrogen Peroxide | Malondialdehyde (MDA) levels | Strong inhibition | More potent than alpha-tocopherol alone (in a mixture) | [7][12] |

| Frying Fat (160°C) | Heat | Peroxide value, conjugated dienes, p-anisidine value | Significantly less oxidation | More resistant to oxidation than alpha-tocopherol | [8] |

| Menhaden Oil (in o/w emulsion) | Autoxidation | Not specified | Better antioxidant activity | More effective than alpha-tocopherol | [4] |

| Sunflower and Olive Pomace Oil | Accelerated Oxidation (Rancimat) | Peroxide value, TBARS, p-anisidine value | Reduced oxidation values | More stable than alpha-tocopherol | [13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and lipid peroxidation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is a widely used method for measuring lipid peroxidation by quantifying malondialdehyde (MDA).[14][15][16]

Principle: MDA, a byproduct of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct (MDA-TBA2), which can be measured spectrophotometrically at 532 nm.[17]

Detailed Protocol:

-

Sample Preparation:

-

Acid Precipitation (Optional but Recommended):

-

Reaction with TBA:

-

Incubation:

-

Measurement:

-

Quantification:

-

Prepare a standard curve using a known concentration of MDA or a suitable precursor like 1,1,3,3-tetramethoxypropane.

-

Calculate the MDA concentration in the samples based on the standard curve.

-

dot

Caption: Experimental Workflow for the TBARS Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[3][19]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the concomitant decrease in absorbance at 517 nm is measured.[5][10]

Detailed Protocol:

-

Reagent Preparation:

-

Reaction Setup:

-

Incubation:

-

Incubate the reaction mixture in the dark at room temperature for a defined period (typically 30 minutes).[3]

-

-

Measurement:

-

Measure the absorbance of each well or cuvette at 517 nm using a spectrophotometer.[19]

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:[10] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[3]

-

Rancimat Method

The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of oils and fats.[21][22]

Principle: A stream of air is passed through a heated sample of oil. The volatile oxidation products are collected in a measuring vessel containing deionized water, and the change in electrical conductivity of the water is continuously measured. The time until a rapid increase in conductivity occurs is known as the induction time, which is a measure of the oil's resistance to oxidation.[21][23]

Detailed Protocol:

-

Sample Preparation:

-

Instrument Setup:

-

Measurement:

-

Place the reaction vessel in the heating block and start the airflow (e.g., 20 L/h).[24]

-

The instrument will continuously record the conductivity of the water in the measuring vessel.

-

-

Data Analysis:

-

The induction time is automatically determined by the instrument's software as the time point where the second derivative of the conductivity curve is at its maximum.

-

A longer induction time indicates greater oxidative stability.

-

High-Performance Liquid Chromatography (HPLC) for Tocopherol Analysis

HPLC is a standard method for the separation and quantification of different tocopherol isomers in various biological samples.[25][26]

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent material, causing them to separate as they flow through the column. The separated components are then detected and quantified.

Detailed Protocol (General Steps):

-

Sample Preparation and Extraction:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.[27]

-

Mobile Phase: A mixture of organic solvents like methanol, acetonitrile, and isopropanol is typically used.[27] The exact composition will depend on the specific isomers being separated.

-

Elution: Isocratic elution (constant mobile phase composition) is often sufficient.[27]

-

-

Detection:

-

Quantification:

-

Prepare standard solutions of the different tocopherol isomers of known concentrations.

-

Generate a standard curve by plotting the peak area against the concentration for each isomer.

-

Quantify the tocopherols in the samples by comparing their peak areas to the standard curve.

-

Conclusion

Preliminary studies consistently demonstrate that this compound is a potent antioxidant with significant efficacy in inhibiting lipid peroxidation. In several experimental systems, it exhibits comparable or even superior activity to alpha-tocopherol. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms and potential applications of this compound in preventing oxidative damage. For professionals in drug development, the robust antioxidant properties of this compound suggest its potential as a therapeutic agent in conditions associated with oxidative stress. Further research is warranted to fully elucidate its in vivo efficacy and to explore its synergistic effects with other antioxidants.

References

- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Towards the interaction mechanism of tocopherols and tocotrienols (vitamin E) with selected metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Development and validation of a single HPLC method for determination of <i>α</i>‐tocopherol in cell culture and in huma… [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 15. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 16. diacomp.org [diacomp.org]

- 17. himedialabs.com [himedialabs.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 20. researchgate.net [researchgate.net]

- 21. metrohm.com [metrohm.com]

- 22. azom.com [azom.com]

- 23. metrohm.com [metrohm.com]

- 24. Oxidative Stability and Antioxidant Activity of Selected Cold-Pressed Oils and Oils Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC - PMC [pmc.ncbi.nlm.nih.gov]

- 26. aocs.org [aocs.org]

- 27. researchgate.net [researchgate.net]

The Biophysical Conductor: An In-depth Technical Guide to Delta-Tocopherol's Interaction with Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta-tocopherol, a key isoform of the vitamin E family, has long been recognized for its potent antioxidant capabilities. However, its role extends far beyond simple radical scavenging. Emerging research highlights its intricate and dynamic interactions with the cell membrane, positioning it as a critical modulator of membrane biophysics, lipid-protein interactions, and cellular signaling cascades. This technical guide provides a comprehensive overview of the core mechanisms governing this compound's engagement with cell membranes, offering valuable insights for researchers in drug development and cellular biology. We will delve into its effects on membrane fluidity, its superior efficacy in inhibiting lipid peroxidation compared to other isoforms, and its influence on key signaling pathways. This document synthesizes quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular processes to facilitate a deeper understanding of this compound's multifaceted role at the cellular interface.

Biophysical Interactions of this compound with the Cell Membrane

This compound, like other tocopherols, is an amphipathic molecule that intercalates into the lipid bilayer, with its chromanol headgroup oriented towards the aqueous phase and its phytyl tail extending into the hydrophobic core. This positioning allows it to exert significant influence on the physical properties of the membrane.

Impact on Membrane Fluidity

The effect of tocopherols on membrane fluidity is a complex phenomenon, influenced by the specific isoform, its concentration, and the lipid composition of the membrane. While alpha-tocopherol has been more extensively studied and is known to decrease the motional freedom of acyl chains in the liquid-crystalline state, data specifically quantifying the impact of this compound on membrane fluidity parameters like fluorescence anisotropy are limited in the current literature.[1] However, comparative studies suggest that all tocopherols, including this compound, contribute to membrane stabilization.[2] They are thought to decrease the fluidity of membranes that have been perturbed by the inclusion of unsaturated fatty acids.[2]

Table 1: Comparative Effects of Tocopherol Isoforms on Membrane Properties (Qualitative)

| Property | α-Tocopherol | γ-Tocopherol | δ-Tocopherol | Reference |

| Membrane Fluidity | Decreases motional freedom of acyl chains | Contributes to membrane stabilization | Contributes to membrane stabilization | [1][2] |

| Membrane Permeability | Slight effect | Slight effect | Dose-dependently increases in BEC and LEC | [3] |

| Uptake into Erythrocytes | Lower | Higher | Higher | [4] |

BEC: Blood Endothelial Cells; LEC: Lymphatic Endothelial Cells

Inhibition of Lipid Peroxidation

A primary and well-documented function of this compound at the membrane is its role as a potent chain-breaking antioxidant, protecting polyunsaturated fatty acids from lipid peroxidation.[5] The antioxidant activity of tocopherols is attributed to the hydrogen-donating ability of the hydroxyl group on the chromanol ring. The antioxidant potency in vivo generally follows the order α > β > γ > δ-tocopherol.[6] However, studies on human erythrocytes have shown that a mixture of tocopherols (gamma, delta, and alpha) has a stronger inhibitory effect on lipid peroxidation than alpha-tocopherol alone.[4] This enhanced effect is attributed to the significantly higher uptake of gamma- and this compound into the cells.[4]

Table 2: Quantitative Data on the Inhibition of Lipid Peroxidation by Tocopherols

| Parameter | α-Tocopherol | Mixed Tocopherols (γ, δ, α) | Cell Type | Conditions | Reference |

| Inhibition of H₂O₂-induced Lipid Peroxidation | Protective | More potent protection | Human Erythrocytes | 30-120 µM tocopherol incubation | [4] |

| Decrease in Malondialdehyde (MDA) Levels | Significant decrease | More potent decrease | Human Platelets | 120-480 µM tocopherol incubation | [7] |

Modulation of Membrane-Associated Signaling Pathways

This compound's influence extends beyond the biophysical properties of the membrane to the modulation of critical cellular signaling pathways. This is often achieved through its interaction with membrane-embedded or membrane-associated proteins.

Regulation of Protein Kinase C (PKC)

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The activity of many PKC isoforms is dependent on their recruitment to the cell membrane. Tocopherols have been shown to directly bind to and modulate the activity of PKCα.[5] While α-tocopherol acts as an antagonist to PKCα, γ-tocopherol functions as an agonist.[5] The specific regulatory role of this compound on PKC isoforms is an area of ongoing research, but its structural similarities to other tocopherols suggest a potential for direct interaction and modulation.

Inhibition of Inflammatory Angiogenesis Signaling

This compound has demonstrated significant effects in limiting endothelial cell behaviors associated with inflammatory angiogenesis.[3] One of the key mechanisms is its ability to reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), a critical mediator of inflammation. The signaling cascade initiated by Tumor Necrosis Factor-alpha (TNF-α) leading to VCAM-1 expression is a crucial pathway in the inflammatory response. This compound, along with alpha- and gamma-tocopherol, has been shown to dose-dependently reduce TNF-α-induced VCAM-1 expression in blood endothelial cells.[3]

Below is a diagram illustrating the proposed signaling pathway for TNF-α-induced VCAM-1 expression and the inhibitory point of this compound.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Measurement of Membrane Fluidity using Fluorescence Anisotropy

Principle: Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value corresponds to restricted motion and thus lower membrane fluidity. 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used hydrophobic probe for these measurements.

Protocol:

-

Liposome Preparation:

-

Prepare liposomes by the thin-film hydration method. A lipid mixture (e.g., phosphatidylcholine) and the desired concentration of this compound are dissolved in chloroform.

-

The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

-

The film is hydrated with a buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles.

-

The suspension is then sonicated or extruded to produce small unilamellar vesicles (SUVs).

-

-

DPH Labeling:

-

A stock solution of DPH is prepared in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

The DPH solution is added to the liposome suspension to a final concentration of approximately 1 µM. The mixture is incubated in the dark at room temperature for at least 1 hour to allow the probe to incorporate into the lipid bilayer.

-

-

Fluorescence Anisotropy Measurement:

-

Measurements are performed using a spectrofluorometer equipped with polarizers.

-

The excitation wavelength for DPH is set to ~355 nm, and the emission is monitored at ~430 nm.[4]

-

The fluorescence intensities are measured with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

-

A correction factor (G-factor) for the instrument's differential transmission of vertically and horizontally polarized light is determined using a horizontally polarized excitation source (I_HV and I_HH). G = I_HV / I_HH.

-

The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

-

Data Analysis:

-

Anisotropy values of control liposomes (without this compound) are compared to those of liposomes containing varying concentrations of this compound. A significant increase in 'r' indicates a decrease in membrane fluidity.

-

Below is a workflow diagram for the fluorescence anisotropy experiment.

Assessment of Lipid Peroxidation using the TBARS Assay

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation. It quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct that can be measured spectrophotometrically.

Protocol:

-

Sample Preparation:

-